
Dimethyl(diphenyl)phosphanium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl(diphenyl)phosphanium perchlorate is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to two phenyl groups and two methyl groups, with a perchlorate anion as the counterion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl(diphenyl)phosphanium perchlorate can be synthesized through the reaction of dimethyl(diphenyl)phosphine with perchloric acid. The reaction typically involves the following steps:
Preparation of Dimethyl(diphenyl)phosphine: This precursor is synthesized by reacting diphenylphosphine with methyl iodide in the presence of a base such as sodium hydride.
Formation of this compound: The dimethyl(diphenyl)phosphine is then reacted with perchloric acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may involve the use of specialized equipment to handle the reactive and potentially hazardous chemicals involved.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl(diphenyl)phosphanium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to regenerate the parent phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the perchlorate anion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or alkoxides are commonly employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Regenerated dimethyl(diphenyl)phosphine.
Substitution: Various substituted phosphonium salts.
Wissenschaftliche Forschungsanwendungen
Dimethyl(diphenyl)phosphanium perchlorate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethylphenylphosphine: Similar in structure but with only one phenyl group.
Diphenylphosphine: Lacks the methyl groups present in dimethyl(diphenyl)phosphanium perchlorate.
Triphenylphosphine: Contains three phenyl groups and no methyl groups.
Uniqueness
This compound is unique due to the combination of its phenyl and methyl groups, which impart distinct electronic and steric properties. This makes it a versatile reagent in various chemical reactions and applications.
Eigenschaften
| 105875-81-8 | |
Molekularformel |
C14H16ClO4P |
Molekulargewicht |
314.70 g/mol |
IUPAC-Name |
dimethyl(diphenyl)phosphanium;perchlorate |
InChI |
InChI=1S/C14H16P.ClHO4/c1-15(2,13-9-5-3-6-10-13)14-11-7-4-8-12-14;2-1(3,4)5/h3-12H,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
NGQCAJUXASHYDE-UHFFFAOYSA-M |
Kanonische SMILES |
C[P+](C)(C1=CC=CC=C1)C2=CC=CC=C2.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


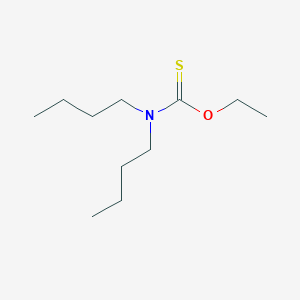

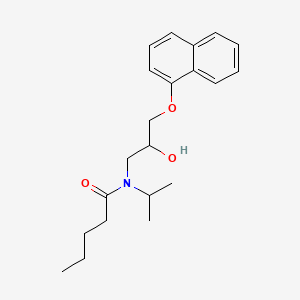
![2-[2-(2-Hydroxyphenyl)sulfanylethylsulfanyl]phenol](/img/structure/B14334921.png)
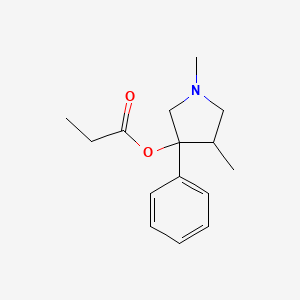

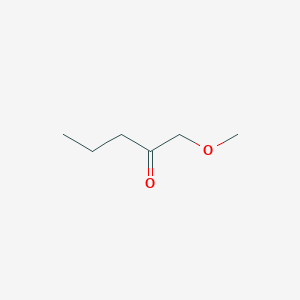
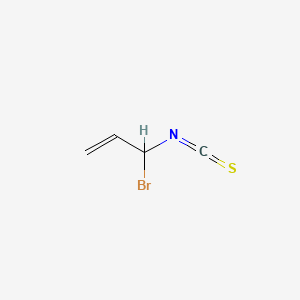
![N-{2-[4-(2-Methylpropyl)phenyl]propanoyl}glycine](/img/structure/B14334970.png)

